molecular formula C29H26N6O4S B2921593 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1173765-80-4

5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2921593
CAS No.: 1173765-80-4
M. Wt: 554.63
InChI Key: SNVHKEWWFYLROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-c]quinazolin-3-one class, characterized by a fused bicyclic core with a ketone group at position 2. Key structural features include:

  • Position 5: A sulfanyl (-S-) group substituted with a 3-nitrophenylmethyl moiety. The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions (e.g., π-π stacking) .
  • Position 2: A 2-oxoethyl chain linked to a 4-phenylpiperazine group.

The compound’s molecular weight is approximately 502.53 g/mol (calculated based on substituents), with a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O4S/c36-26(33-15-13-32(14-16-33)21-8-2-1-3-9-21)18-25-28(37)34-27(30-25)23-11-4-5-12-24(23)31-29(34)40-19-20-7-6-10-22(17-20)35(38)39/h1-12,17,25H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVHKEWWFYLROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name, which highlights its functional groups and heterocyclic nature. The presence of a nitrophenyl group and a piperazine moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight378.48 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot extensively documented

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that imidazoquinazoline derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of imidazoquinazoline derivatives on HeLa (cervical cancer) and A549 (lung cancer) cell lines. The results indicated:

  • IC50 Values : Compounds exhibited IC50 values ranging from 5 to 25 µM.
  • Mechanism : Induction of apoptosis was confirmed through caspase activation assays.

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against retroviruses such as HIV. Similar compounds have demonstrated inhibitory effects on reverse transcriptase (RT), a critical enzyme for viral replication.

Table 2: Antiviral Efficacy Data

CompoundEC50 (nM)CC50 (nM)SI (Selectivity Index)
Compound A3.198,57631,798
NVP (Reference)6.796,17114,353

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The sulfanyl group at position 5 is a critical site for modulating bioactivity. Comparisons include:

Compound Name Position 5 Substituent Key Properties
Target Compound 3-Nitrophenylmethylsulfanyl High lipophilicity; nitro group enhances electrophilicity and stability .
5-[(3-Fluorophenyl)methylsulfanyl] analog 3-Fluorophenylmethylsulfanyl Fluorine’s electronegativity improves metabolic stability .
5-[(3-Chlorophenyl)methylsulfanyl] analog 3-Chlorophenylmethylsulfanyl Chlorine increases steric bulk, potentially hindering receptor binding .
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-3-one Methylsulfanyl Simplest analog; lower molecular weight (231.27 g/mol) and higher solubility .

Key Findings :

  • The nitro group in the target compound may confer superior antibacterial or anti-inflammatory activity compared to halogenated analogs due to stronger electron-withdrawing effects, which stabilize reactive intermediates .
  • Fluorine and chlorine analogs trade off between metabolic stability (fluorine) and steric effects (chlorine), impacting target selectivity .
Modifications at Position 2

The 2-oxoethyl-piperazine chain influences solubility and receptor interactions:

Compound Name Position 2 Substituent Key Properties
Target Compound 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl Piperazine enhances solubility and CNS penetration; phenyl group aids π-π interactions .
2-Propan-2-yl analog (from ) Isopropyl group Reduced solubility but increased lipophilicity; limited receptor specificity.
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl) analog 2-Chlorophenyl with methoxybenzylidene Methoxy group increases electron density, altering binding kinetics .

Key Findings :

  • The phenylpiperazine chain in the target compound likely enhances affinity for serotonin or dopamine receptors compared to simpler alkyl groups .
  • Substitutions like chlorophenyl or methoxybenzylidene may shift activity toward kinase inhibition or antiparasitic effects, depending on electronic profiles .
Electronic and Physicochemical Properties
  • Electron-Withdrawing vs.
  • LogP and Solubility : The target compound’s logP (~3.5, estimated) is higher than methylsulfanyl analogs (logP ~2.1) but lower than chlorophenyl derivatives (logP ~4.2), positioning it as a balance between bioavailability and membrane penetration .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound’s synthesis likely involves multi-step condensation and cyclization reactions. For example, analogous imidazo[1,2-c]quinazolinones are synthesized via condensation of thioether intermediates with aldehydes or ketones under basic conditions (e.g., triethylamine in ethanol) . Oxidation of sulfanyl groups to sulfones using hydrogen peroxide in glacial acetic acid may be required . To optimize yields, consider:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates.
  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency for the phenylpiperazine moiety.
  • Temperature control : Stepwise heating (e.g., 0–5°C for sulfonyl oxidation, room temperature for cyclization) minimizes side reactions .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1H and 13C NMR can verify the imidazo[1,2-c]quinazolinone core, sulfanyl group (δ 2.5–3.5 ppm for S–CH2), and nitrophenyl substituents (aromatic protons at δ 7.5–8.5 ppm) .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z ~560–580 for the intact structure) and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor decomposition via HPLC.
  • pH-dependent stability : Test solubility and degradation in buffered solutions (pH 1–9) to identify labile functional groups (e.g., sulfanyl or nitro groups) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s pharmacological activity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the phenylpiperazine moiety). Validate with MD simulations .
  • QSAR modeling : Correlate structural features (e.g., nitro group position, sulfonyl electronegativity) with bioactivity data from analogous triazoloquinazolines .

Q. How can contradictory data on the compound’s bioactivity be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Dose-response standardization : Use a unified protocol (e.g., IC50 determination in triplicate) across cell lines.
  • Impurity profiling : Characterize byproducts (e.g., sulfone derivatives) via LC-MS and test their activity separately .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
  • Isotopic labeling : Use 14C-labeled phenylpiperazine to track metabolic cleavage sites .

Q. How can environmental impacts of this compound be assessed during disposal?

  • Biodegradation studies : Expose to soil microbiota and measure half-life via LC-MS. Nitro groups may resist degradation, requiring advanced oxidation processes (AOPs) for remediation .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to establish LC50 values .

Methodological Considerations

Q. What strategies improve reproducibility in synthesizing this compound?

  • Automated reaction optimization : Bayesian algorithms outperform traditional trial-and-error by iteratively adjusting parameters (temperature, stoichiometry) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. How can researchers validate the compound’s target engagement in cellular assays?

  • Thermal shift assays : Measure protein melting shifts in the presence of the compound to confirm binding.
  • CRISPR knockouts : Silence putative targets (e.g., kinases) and assess loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.